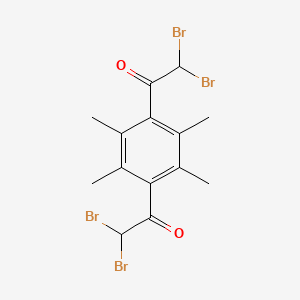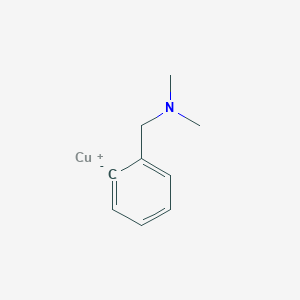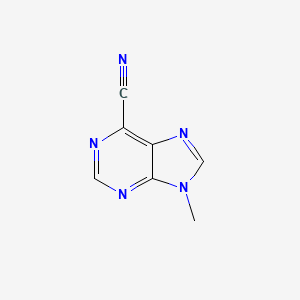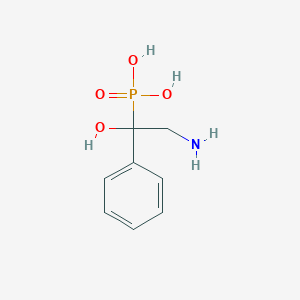
(2-Amino-1-hydroxy-1-phenylethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-1-hydroxy-1-phenylethyl)phosphonic acid is a phosphorus-containing amino acid derivative. This compound is characterized by the presence of a phosphonic acid group attached to an amino acid backbone, making it a unique and versatile molecule in various scientific fields. The presence of both amino and phosphonic acid groups allows it to participate in a wide range of chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-1-hydroxy-1-phenylethyl)phosphonic acid typically involves the reaction of an appropriate amino alcohol with a phosphonic acid derivative. One common method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. This reaction is usually carried out under mild conditions, often in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-1-hydroxy-1-phenylethyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized phosphonic acid derivatives .
Scientific Research Applications
(2-Amino-1-hydroxy-1-phenylethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can act as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: It has potential therapeutic applications, including as an antiviral or antibacterial agent.
Industry: The compound is used in the development of new materials with unique properties, such as flame retardants and corrosion inhibitors
Mechanism of Action
The mechanism of action of (2-Amino-1-hydroxy-1-phenylethyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
(L)-2-Amino-3-phosphonopropionic acid: An antagonist of the metabotropic glutamate receptor.
®-2-Amino-1-hydroxyethylphosphonic acid: Found in lipid fractions of certain bacteria.
Uniqueness: (2-Amino-1-hydroxy-1-phenylethyl)phosphonic acid is unique due to its specific structure, which combines an amino acid backbone with a phosphonic acid group. This combination allows it to participate in a wide range of chemical and biological processes, making it a versatile compound in various fields of research .
Properties
CAS No. |
51314-26-2 |
|---|---|
Molecular Formula |
C8H12NO4P |
Molecular Weight |
217.16 g/mol |
IUPAC Name |
(2-amino-1-hydroxy-1-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C8H12NO4P/c9-6-8(10,14(11,12)13)7-4-2-1-3-5-7/h1-5,10H,6,9H2,(H2,11,12,13) |
InChI Key |
JPIQQNCQZXHNDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)


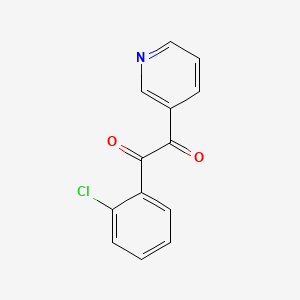

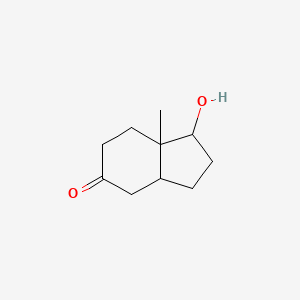
![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
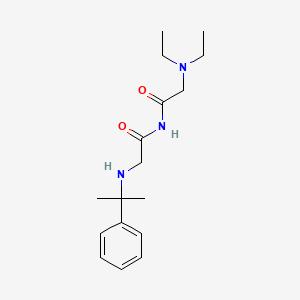
![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)
